2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt
Overview
Description
Scientific Research Applications
Applications in Environmental and Health Sciences
Polybrominated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight their occurrence as contaminants in brominated flame retardants and the resultant health risks due to their similar biological effects to PCDDs and PCDFs, including hepatic and dermal toxicities (Mennear & Lee, 1994). This research can be relevant when considering the environmental impact and safety protocols for handling and disposal of "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide".
Phenolic Compounds : The review on gallic acid, a phenolic compound, underscores its anti-inflammatory properties and potential for treating inflammation-related diseases, which could suggest similar research directions for structurally related compounds (Bai et al., 2020). Investigating the pharmacological activities of "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide" might reveal comparable benefits.
Potential for Advanced Material Development
- Ionic Polymers : Research on divalent metal salts of p-aminobenzoic acid as precursors for ionic polymers indicates a method for incorporating metal into polymers, which could be explored for "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide" in developing materials with specific electronic or structural properties (Matsuda, 1997).
Implications in Pharmacology and Toxicology
- Paraben Compounds : Studies on the endocrine toxicity, absorption, and human exposure of paraben esters could inform safety and regulatory considerations for "2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide", given its structural similarity to parabens and potential for use in consumer products (Darbre & Harvey, 2008).
Mechanism of Action
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may participate in solution phase peptide synthesis . This involves the formation of peptide bonds, which are crucial for the creation of proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-amino-5-bromo-3-methoxybenzoic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3.BrH/c1-13-6-3-4(9)2-5(7(6)10)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETZKCUPBOILJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)O)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215634-37-9 | |
Record name | 2-Amino-5-bromo-3-methoxy-benzoic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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